7-(5-(3-Oxooct-1-en-1-yl)oxazol-4-yl)heptanoic acid
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Overview
Description
7-(5-(3-Oxooct-1-en-1-yl)oxazol-4-yl)heptanoic acid is a chemical compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-(3-Oxooct-1-en-1-yl)oxazol-4-yl)heptanoic acid typically involves the formation of the oxazole ring followed by the introduction of the heptanoic acid side chain. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-oxooct-1-en-1-yl with an appropriate oxazole precursor in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
7-(5-(3-Oxooct-1-en-1-yl)oxazol-4-yl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the side chains.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds .
Scientific Research Applications
7-(5-(3-Oxooct-1-en-1-yl)oxazol-4-yl)heptanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(5-(3-Oxooct-1-en-1-yl)oxazol-4-yl)heptanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
What sets 7-(5-(3-Oxooct-1-en-1-yl)oxazol-4-yl)heptanoic acid apart is its unique structure, which combines the oxazole ring with a heptanoic acid side chain. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H27NO4 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
7-[5-[(E)-3-oxooct-1-enyl]-1,3-oxazol-4-yl]heptanoic acid |
InChI |
InChI=1S/C18H27NO4/c1-2-3-6-9-15(20)12-13-17-16(19-14-23-17)10-7-4-5-8-11-18(21)22/h12-14H,2-11H2,1H3,(H,21,22)/b13-12+ |
InChI Key |
FJTJERYCZFMZLF-OUKQBFOZSA-N |
Isomeric SMILES |
CCCCCC(=O)/C=C/C1=C(N=CO1)CCCCCCC(=O)O |
Canonical SMILES |
CCCCCC(=O)C=CC1=C(N=CO1)CCCCCCC(=O)O |
Origin of Product |
United States |
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